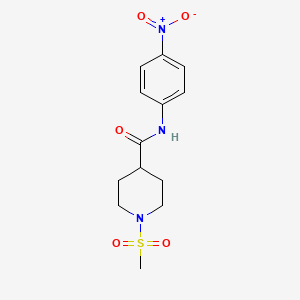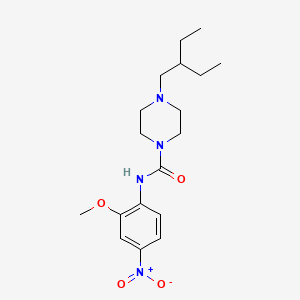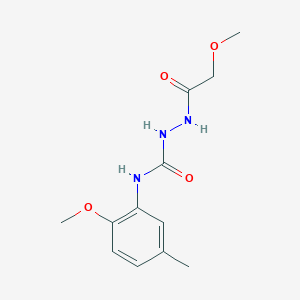![molecular formula C11H14N2O4S B4793913 methyl 2-[(4-morpholinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4793913.png)
methyl 2-[(4-morpholinylcarbonyl)amino]-3-thiophenecarboxylate
Descripción general
Descripción
Methyl 2-[(4-morpholinylcarbonyl)amino]-3-thiophenecarboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the thiophene family of compounds, which are known for their diverse biological activities. In
Aplicaciones Científicas De Investigación
Methyl 2-[(4-morpholinylcarbonyl)amino]-3-thiophenecarboxylate has been studied for its potential applications in a variety of scientific research areas. One of the primary areas of interest is its potential as a therapeutic agent for the treatment of cancer. It has been shown to have anticancer activity in vitro against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of methyl 2-[(4-morpholinylcarbonyl)amino]-3-thiophenecarboxylate is not fully understood. However, it has been proposed that it exerts its anticancer activity through the inhibition of tubulin polymerization, which is essential for cell division. In addition, it has been shown to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Methyl 2-[(4-morpholinylcarbonyl)amino]-3-thiophenecarboxylate has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activities, it has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of blood vessels (angiogenesis) that are necessary for the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl 2-[(4-morpholinylcarbonyl)amino]-3-thiophenecarboxylate in lab experiments is its potent anticancer activity. It has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further study as a potential therapeutic agent. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been shown to be cytotoxic to both cancer and normal cells.
Direcciones Futuras
There are several future directions for the study of methyl 2-[(4-morpholinylcarbonyl)amino]-3-thiophenecarboxylate. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in animal models and in clinical trials. In addition, its potential as an anti-inflammatory agent and its effects on angiogenesis warrant further investigation. Finally, the development of novel synthesis methods and analogs of this compound may lead to the discovery of even more potent and selective anticancer agents.
Propiedades
IUPAC Name |
methyl 2-(morpholine-4-carbonylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-16-10(14)8-2-7-18-9(8)12-11(15)13-3-5-17-6-4-13/h2,7H,3-6H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYROKCIPOCCNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(morpholin-4-ylcarbonyl)amino]thiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![allyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4793834.png)
![4-[(4-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4793838.png)
![3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1-(2-methoxyphenyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4793842.png)

![3-(4-fluorophenyl)-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4793865.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4793873.png)
![2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}-N-(3-nitrophenyl)acetamide](/img/structure/B4793885.png)

![4-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4793888.png)
![3-(2-methoxyethyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4793899.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4793907.png)
![5-chloro-N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4793922.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4793942.png)
